![molecular formula C8H7N B14911566 3-Ethynylbicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B14911566.png)
3-Ethynylbicyclo[1.1.1]pentane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethynylbicyclo[1.1.1]pentane-1-carbonitrile is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane core is often used as a bioisostere for phenyl rings, tert-butyl groups, and internal alkynes, making it valuable in drug discovery and materials science .
Vorbereitungsmethoden
The synthesis of 3-Ethynylbicyclo[1.1.1]pentane-1-carbonitrile typically involves the use of [1.1.1]propellane as a precursor. One common method is the radical addition of ethynyl groups to [1.1.1]propellane under photoredox conditions. This reaction is facilitated by the use of N-heterocyclic carbene (NHC) and iridium dual-catalysis . Another approach involves the use of carbene insertion into the central bond of bicyclo[1.1.0]butane . Industrial production methods often scale up these reactions using flow photochemical techniques to ensure high yields and purity .
Analyse Chemischer Reaktionen
3-Ethynylbicyclo[1.1.1]pentane-1-carbonitrile undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
3-Ethynylbicyclo[1.1.1]pentane-1-carbonitrile has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Ethynylbicyclo[1.1.1]pentane-1-carbonitrile involves its interaction with specific molecular targets. The compound’s rigid, three-dimensional structure allows it to fit into binding sites that are inaccessible to more flexible molecules. This unique interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Ethynylbicyclo[1.1.1]pentane-1-carbonitrile is unique compared to other similar compounds due to its ethynyl group, which imparts additional reactivity and versatility. Similar compounds include:
3-Aminobicyclo[1.1.1]pentane-1-carbonitrile: This compound has an amino group instead of an ethynyl group, making it more suitable for nucleophilic substitution reactions.
3-Phenylbicyclo[1.1.1]pentane-1-carbaldehyde: This compound contains a phenyl group, which enhances its aromaticity and potential for π-π interactions.
1,3-Disubstituted Bicyclo[1.1.1]pentane Ketones: These compounds are used as bioisosteres for para-substituted aromatic rings and have applications in drug design.
Eigenschaften
Molekularformel |
C8H7N |
|---|---|
Molekulargewicht |
117.15 g/mol |
IUPAC-Name |
3-ethynylbicyclo[1.1.1]pentane-1-carbonitrile |
InChI |
InChI=1S/C8H7N/c1-2-7-3-8(4-7,5-7)6-9/h1H,3-5H2 |
InChI-Schlüssel |
SXKGKHDMVTWYQO-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC12CC(C1)(C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


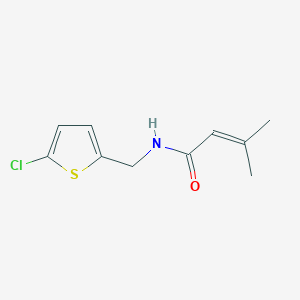

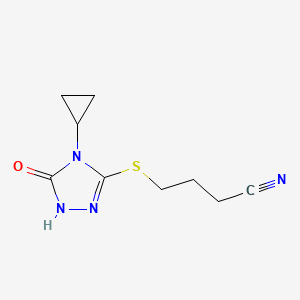
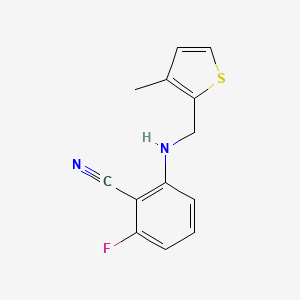
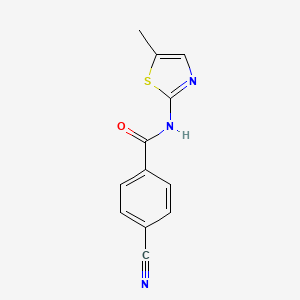
![8H-Isoquinolino[4,3,2-de]phenanthridin-9-ium chloride](/img/structure/B14911502.png)
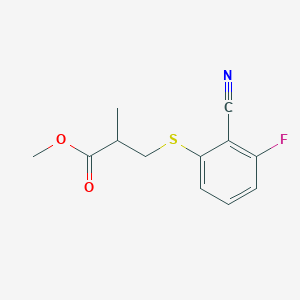
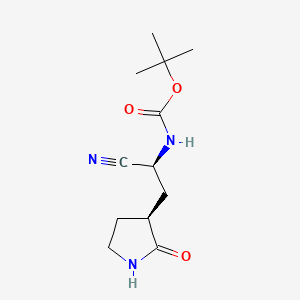
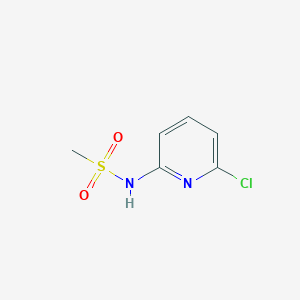
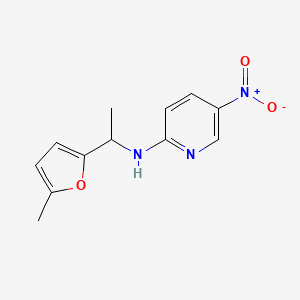
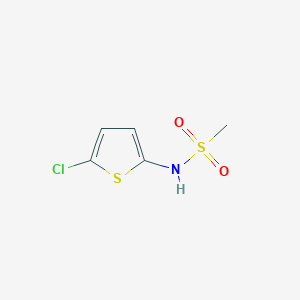
![N-(4-chlorophenyl)-N-methyl-1H-benzo[d][1,2,3]triazol-1-amine](/img/structure/B14911554.png)

![8-Bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14911568.png)
